molecular formula C21H30N2O4 B3758004 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol

Cat. No.: B3758004
M. Wt: 374.5 g/mol
InChI Key: UVWPPAQRHBPGAW-RTBURBONSA-N
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Description

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a hydroxyl group and a chromenylmethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Substitution Reactions: Introduction of the hydroxyl group and the chromenylmethyl group through nucleophilic substitution or addition reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Natural sweeteners with a similar complex structure.

Uniqueness

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-26-20-4-2-3-16-11-15(14-27-21(16)20)12-22-8-7-18(19(25)13-22)23-9-5-17(24)6-10-23/h2-4,11,17-19,24-25H,5-10,12-14H2,1H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWPPAQRHBPGAW-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)CN3CCC(C(C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OCC(=C2)CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol
Reactant of Route 3
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol
Reactant of Route 4
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol
Reactant of Route 5
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol
Reactant of Route 6
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-3-ol

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